molecular formula C10H15ClFN B1416763 Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride CAS No. 766529-23-1

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride

Cat. No. B1416763
M. Wt: 203.68 g/mol
InChI Key: FSVUCXBNRXYPBR-UHFFFAOYSA-N
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Description

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride consists of an ethyl group attached to a 1-(4-fluorophenyl)ethylamine . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has a molecular weight of 203.68 . Other physical and chemical properties such as melting point, boiling point, and solubility can be determined using standard laboratory techniques.

Scientific Research Applications

Cytotoxic Effects in Cancer Research

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has been investigated in cancer research. A study synthesized derivatives of 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one and evaluated their cytotoxic activity against tumor cell lines. The results indicated significant inhibitory effects on these cell lines, higher than that of the reference drug, doxorubicin, and non-toxicity towards normal cells (Flefel et al., 2015).

Drug Delivery Systems

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is also relevant in the development of drug delivery systems. A study focused on chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, showing these hydrogels exhibit pH and temperature-responsive swelling ratios. These smart hydrogels, derived from natural polymers, may have applications in targeted drug delivery (Karimi et al., 2018).

Synthesis of Fluorinated Compounds

In organic chemistry, the synthesis of fluorinated compounds using ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride has been explored. A study described the synthesis of N-alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate via isolable pyrroline ionic intermediates, demonstrating a pathway for the formation of β-fluoropyrrole derivatives (Kim et al., 2007).

Analytical Chemistry Applications

In analytical chemistry, ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride is used in methods for determining amino compounds. A study developed a sensitive method for this purpose, involving derivatization to their acid amides with a labeling reagent, followed by high-performance liquid chromatography (You et al., 2006).

Antibacterial and Antifungal Research

Research into antibacterial and antifungal properties has also utilized ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride. A study synthesized a series of compounds coupled with diazotized substituted amine, which demonstrated significant antibacterial activity against certain bacteria, including Staphylococcus aureus (Banpurkar et al., 2018).

Future Directions

The future directions of research involving Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride are not specified in the search results. Given its use in proteomics research , it may be used in the study of protein function and structure.

properties

IUPAC Name

N-ethyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-12-8(2)9-4-6-10(11)7-5-9;/h4-8,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUCXBNRXYPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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